6-Cyclopropyl-4-(4-methoxyphenyl)-2-(methylthio)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Cyclopropyl-4-(4-methoxyphenyl)-2-(methylthio)nicotinonitrile, also known as CP-544, 972, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Antiprotozoal Activity

A study focused on the synthesis of related compounds, such as diamidines from nicotinonitrile derivatives, demonstrated potent antiprotozoal activities. These compounds were evaluated against Trypanosoma b.rhodesiense and P. falciparum, showing IC(50) values less than 10 nM, indicating high effectiveness in vitro. Additionally, certain compounds were curative in an in vivo mouse model for T. b. r. at low oral dosages, highlighting their potential in treating protozoal infections (Ismail et al., 2003).

Anticancer Properties

Research on nicotinonitrile derivatives bearing imino moieties has revealed their potential in enhancing apoptosis and inhibiting tyrosine kinase, a key enzyme in cancer cell proliferation and survival. Selected derivatives exhibited potent antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range. These findings suggest that such derivatives could serve as promising anticancer agents, warranting further investigation for their therapeutic potential (El-Hashash et al., 2019).

Corrosion Inhibition

A study on the inhibitory effects of pyridine derivatives, including 2-amino-4-(4-methoxyphenyl)nicotinonitrile, on steel corrosion in HCl solution has provided insights into their potential as corrosion inhibitors. These compounds showed high inhibition efficiency, up to 90.24%, at certain concentrations. The research employed various analytical techniques, such as electrochemical impedance spectroscopy and quantum chemical studies, to elucidate the mechanisms behind their effectiveness (Ansari et al., 2015).

Synthesis of Pyranopyrazoles

The compound has been used in the synthesis of pyranopyrazoles, demonstrating the utility of isonicotinic acid as a dual and biological organocatalyst. This green, simple, and efficient method for preparing pyranopyrazoles highlights the compound's role in facilitating environmentally friendly chemical syntheses (Zolfigol et al., 2013).

Propiedades

IUPAC Name |

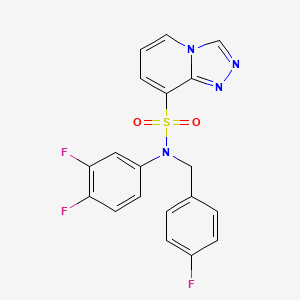

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N4O2S/c20-14-5-3-13(4-6-14)11-26(15-7-8-16(21)17(22)10-15)29(27,28)18-2-1-9-25-12-23-24-19(18)25/h1-10,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUGRKOOLPZQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=C1)S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2960708.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2960712.png)

![N-cyclohexyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2960713.png)

![N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-methylaniline](/img/structure/B2960714.png)

![[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B2960715.png)

![2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2960716.png)

![N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960723.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2960724.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2960728.png)